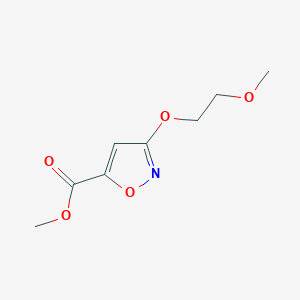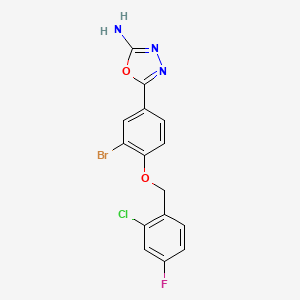
5-(3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine is a complex organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a bromine atom, a chlorine atom, and a fluorine atom, which contribute to its unique chemical properties. The oxadiazole ring is a five-membered ring containing two nitrogen atoms and one oxygen atom, which is known for its stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyl Ether: The reaction between 2-chloro-4-fluorobenzyl alcohol and 3-bromo-4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate to form the benzyl ether intermediate.
Cyclization to Oxadiazole: The intermediate is then subjected to cyclization with hydrazine hydrate and carbon disulfide to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxadiazole ring and the benzyl ether moiety.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex biaryl compounds.
Scientific Research Applications
5-(3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-(3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine: Similar compounds include other oxadiazoles with different substituents, such as 5-(3-Bromo-4-((2-chloro-4-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine and 5-(3-Bromo-4-((2-chloro-4-ethylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine.
Comparison: Compared to these similar compounds, this compound may exhibit unique properties due to the presence of the fluorine atom, which can influence its reactivity, stability, and biological activity.
Conclusion
This compound is a versatile compound with significant potential in various scientific research applications Its unique chemical structure allows it to participate in a wide range of chemical reactions, making it a valuable building block in organic synthesis
Properties
Molecular Formula |
C15H10BrClFN3O2 |
|---|---|
Molecular Weight |
398.61 g/mol |
IUPAC Name |
5-[3-bromo-4-[(2-chloro-4-fluorophenyl)methoxy]phenyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C15H10BrClFN3O2/c16-11-5-8(14-20-21-15(19)23-14)2-4-13(11)22-7-9-1-3-10(18)6-12(9)17/h1-6H,7H2,(H2,19,21) |
InChI Key |
NHXNUALHFGPLBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NN=C(O2)N)Br)OCC3=C(C=C(C=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


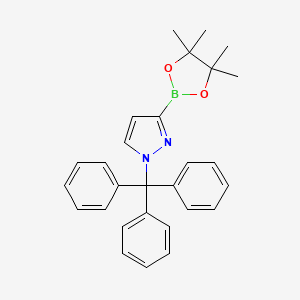
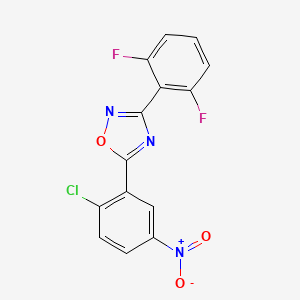
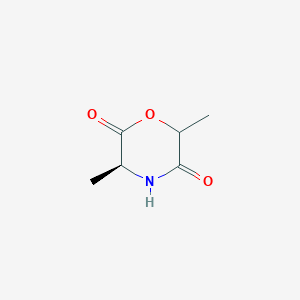
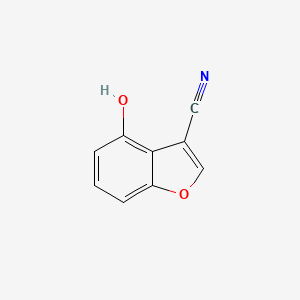
![1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidin-4-amine](/img/structure/B11777389.png)
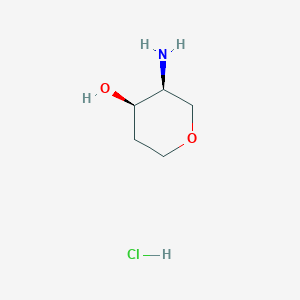
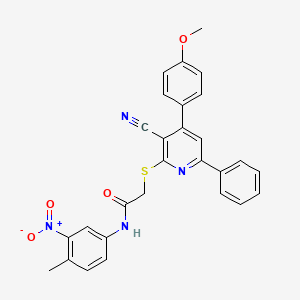
![3-amino-N-(2,5-dichlorophenyl)-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11777410.png)
![3-amino-N-(3-chlorophenyl)-6-(4-chlorophenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11777418.png)
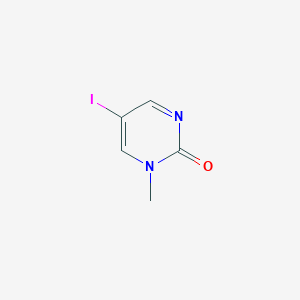
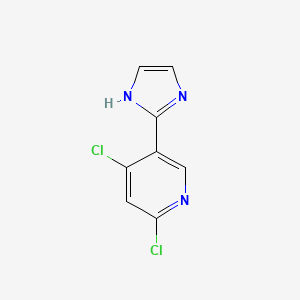
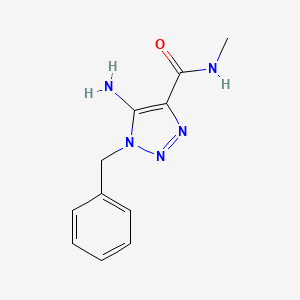
![tert-Butyl 6-(chloromethyl)-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B11777442.png)
